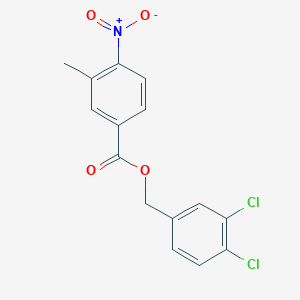
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AG-1478, is a synthetic compound that belongs to the family of quinazoline-based tyrosine kinase inhibitors. AG-1478 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential applications in cancer research.
Wirkmechanismus
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of EGFR by its ligands and inhibits downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its specificity for EGFR. This allows researchers to study the specific effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the use of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the role of EGFR in other diseases, such as Alzheimer's disease, which may lead to new applications for EGFR inhibitors like 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.
Synthesemethoden
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized by the reaction of 2-chlorobenzylamine with ethyl 6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate. The resulting product can then be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is often overexpressed in cancer cells. 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been used to study the downstream signaling pathways of EGFR and its interaction with other signaling molecules.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)13-9-16(25-2)17(26-3)10-15(13)22(19(21)24)11-12-7-5-6-8-14(12)20/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVUHPIYHALRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)


![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)

![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)